N-cyclopentylpiperidin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-cyclopentylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-2-4-9(3-1)12-10-5-7-11-8-6-10/h9-12H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJYRNIARRMKLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Cyclopentylpiperidin 4 Amine and Its Analogs
Reductive Amination Strategies
Reductive amination stands as a cornerstone for the formation of C-N bonds and is widely employed in the synthesis of substituted amines. This one-pot reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
Synthesis from Piperidin-4-one Precursors and Cyclopentylamine (B150401)
A common and efficient route to N-cyclopentylpiperidin-4-amine involves the direct reductive amination of a suitably protected piperidin-4-one precursor with cyclopentylamine. The use of a protecting group on the piperidine (B6355638) nitrogen, such as the tert-butoxycarbonyl (Boc) group, is crucial to prevent unwanted side reactions and to allow for further functionalization if desired.
The reaction proceeds by the initial formation of an iminium ion intermediate from the condensation of N-Boc-4-piperidone and cyclopentylamine. This intermediate is then reduced by a mild reducing agent, most commonly sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to yield the protected this compound. dtic.mil The Boc protecting group can subsequently be removed under acidic conditions, for instance, using trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent, to afford the final product.
Key Features of this Method:
High Efficiency: This one-pot procedure is generally high-yielding.
Mild Conditions: The use of sodium triacetoxyborohydride allows the reaction to be carried out under mild and selective conditions. dtic.mil
Versatility: This method can be adapted for the synthesis of a wide range of N-substituted piperidin-4-amines by varying the primary amine.
| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Protecting Group | Product |
| N-Boc-4-piperidone | Cyclopentylamine | Sodium triacetoxyborohydride | Dichloromethane | Boc | tert-butyl 4-(cyclopentylamino)piperidine-1-carboxylate |
| N-Cbz-4-piperidone | Cyclopentylamine | Sodium cyanoborohydride | Methanol | Cbz | benzyl 4-(cyclopentylamino)piperidine-1-carboxylate |
Synthesis from Piperidin-4-amines
An alternative reductive amination strategy involves the reaction of a piperidin-4-amine precursor with cyclopentanone (B42830). In this approach, the piperidine nitrogen is typically protected to ensure selective reaction at the 4-amino group. The reaction follows a similar mechanism, where the primary amine of the piperidine derivative condenses with cyclopentanone to form an imine, which is subsequently reduced.
This method is particularly useful when the desired substitution is on the 4-amino nitrogen and the piperidine ring itself is already substituted or requires a specific protecting group.
Alkylation Reactions
Alkylation reactions provide a direct method for the formation of the N-cyclopentyl bond by reacting a piperidine-containing nucleophile with a cyclopentyl electrophile.
N-Alkylation Approaches
Direct N-alkylation of a 4-aminopiperidine (B84694) derivative with a cyclopentyl halide (e.g., cyclopentyl bromide or iodide) is a straightforward approach. The reaction is typically carried out in the presence of a base, such as potassium carbonate or triethylamine, to neutralize the hydrogen halide formed during the reaction. A suitable solvent, like acetonitrile (B52724) or dimethylformamide (DMF), is used to facilitate the reaction. nih.gov
To achieve selective alkylation on the exocyclic amine, the piperidine nitrogen is often protected. For instance, tert-butyl 4-aminopiperidine-1-carboxylate can be selectively alkylated on the 4-amino group with cyclopentyl bromide.
| Piperidine Substrate | Alkylating Agent | Base | Solvent | Typical Temperature |
| tert-butyl 4-aminopiperidine-1-carboxylate | Cyclopentyl bromide | Potassium Carbonate | Acetonitrile | Reflux |
| 4-aminopiperidine | Cyclopentyl iodide | Triethylamine | DMF | Room Temperature |
Multi-Step Alkylation Sequences for Substituted Derivatives
The synthesis of more complex, substituted derivatives of this compound often requires multi-step sequences involving protection, alkylation, and deprotection steps. This approach allows for the controlled introduction of various substituents on both the piperidine ring and the cyclopentyl moiety.
For example, a synthetic route could begin with a commercially available substituted piperidin-4-one. Reductive amination with cyclopentylamine would install the N-cyclopentyl group. Subsequent modification of a functional group on the piperidine ring, or deprotection and further N-alkylation of the piperidine nitrogen with a different substituent, can lead to a diverse array of analogs. The choice of protecting groups is critical to ensure orthogonality and allow for selective removal at different stages of the synthesis.
Reduction of Precursor Functional Groups to the Amine Moiety
An alternative, though less direct, synthetic strategy involves the preparation of a precursor molecule where the nitrogen atom at the 4-position of the piperidine ring is in a higher oxidation state, such as in an amide or a nitro group. This functional group is then reduced in a subsequent step to the desired amine.
Reduction of Nitriles
The reduction of a nitrile group at the C4 position of a piperidine ring provides a direct route to 4-aminomethylpiperidine derivatives. To obtain the target 4-aminopiperidine, a precursor with the cyano group directly attached to the C4 position is required. One sophisticated approach involves the chemoselective reduction of a cyano group in a complex heterocyclic system. For instance, in a stereocontrolled synthesis of orthogonally protected anti,anti-4-aminopiperidine-3,5-diols, a key step is the chemoselective reduction of a cyano group in a β-lactam cyanohydrin hybrid using sodium borohydride (B1222165) in the presence of nickel(II) chloride researchgate.net. This method highlights the possibility of selectively reducing a nitrile in the presence of other functional groups to yield the desired amine functionality on the piperidine ring.
Another strategy involves the reductive amination of nitriles. This method allows for the formation of secondary amines by coupling nitriles with aldehydes or ketones in the presence of a reducing agent. This approach could be envisioned for the synthesis of this compound by reacting a suitable piperidine-4-carbonitrile derivative with cyclopentanone.
Reduction of Amides
The reduction of amides offers another pathway to 4-aminopiperidine derivatives. A notable example is the synthesis of 4-substituted-4-aminopiperidines from isonipecotate (piperidine-4-carboxylate) derivatives researchgate.net. This process involves the conversion of the carboxylic acid ester to an amide, which is then subjected to a Curtius rearrangement to form a protected amine at the 4-position researchgate.net. The Curtius rearrangement transforms an acyl azide, derived from the carboxylic acid, into an isocyanate, which is then hydrolyzed to the amine. This method allows for the introduction of various substituents at the 4-position of the piperidine ring prior to the formation of the amine.
Alternatively, direct reduction of a piperidine-4-carboxamide can yield the corresponding 4-aminomethylpiperidine. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically employed for this transformation. To obtain the target this compound, a subsequent N-alkylation step would be necessary.
Reduction of Nitro Compounds
The reduction of a nitro group at the C4 position of a piperidine ring is a direct and efficient method for the synthesis of 4-aminopiperidine derivatives. This transformation can be achieved using various reducing agents. Common methods include catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel under a hydrogen atmosphere.
Another effective method involves the use of metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). These reducing systems are well-established for the conversion of nitroarenes to anilines and can be adapted for the reduction of nitropiperidine derivatives. The choice of reducing agent may depend on the presence of other functional groups in the molecule to ensure chemoselectivity. Once the 4-aminopiperidine is formed, the cyclopentyl group can be introduced via reductive amination or direct alkylation.
Advanced Catalytic Syntheses
Modern catalytic methods provide efficient and environmentally benign routes to N-substituted piperidines. These approaches often offer high atom economy and selectivity.
Hydrogenation-Based Methods
Catalytic hydrogenation is a powerful tool for the synthesis of the piperidine ring itself, as well as for the introduction of the amine functionality. The hydrogenation of pyridine (B92270) derivatives is a common strategy to produce substituted piperidines. Various catalysts, including rhodium, ruthenium, and iridium complexes, have been shown to be effective for this transformation. For the synthesis of this compound, a precursor such as N-cyclopentyl-4-pyridone could be subjected to hydrogenation to simultaneously reduce the pyridine ring and the ketone to an amine via an intermediate oxime or through direct reductive amination in the presence of ammonia (B1221849).
A common precursor for 4-aminopiperidine derivatives is N-protected 4-piperidone. Reductive amination of N-Boc-4-piperidone with an amine, followed by deprotection, is a widely used strategy. For example, a reductive amination reaction between N-Boc-piperidin-4-one and an aniline (B41778) derivative has been successfully employed for the synthesis of a substituted piperidin-4-amine researchgate.net. A similar approach using cyclopentylamine would directly lead to N-Boc-protected this compound.
| Precursor | Reagents and Conditions | Product | Reference |
| N-Boc-piperidin-4-one and 3,4-dichloroaniline | Reductive amination | N-(3,4-dichlorophenyl)-N-(2-phenoxylethyl) piperidin-4-amine | researchgate.net |
| N-Boc-4-piperidone and Aniline | Sodium triacetoxyborohydride (STAB) | N-phenyl-N-(piperidin-4-yl)propionamide precursor |
Borrowing Hydrogen Methodologies
The "borrowing hydrogen" or "hydrogen autotransfer" methodology is an elegant and atom-economical approach for the N-alkylation of amines with alcohols. This process involves the temporary oxidation of an alcohol to an aldehyde by a transition metal catalyst, which then undergoes condensation with an amine to form an imine. The same catalyst, which had stored the hydrogen from the initial oxidation, then reduces the imine to the corresponding alkylated amine.
This methodology is highly applicable for the synthesis of this compound. 4-Aminopiperidine can be directly alkylated with cyclopentanol (B49286) using a suitable catalyst, typically based on ruthenium or iridium. This one-pot reaction avoids the need for pre-activating the alcohol or using harsh alkylating agents, with water being the only byproduct.
Gabriel Amine Synthesis Adaptations
The Gabriel synthesis is a classic method for preparing primary amines that avoids the overalkylation issues often encountered with direct alkylation of ammonia. wikipedia.orglibretexts.orgchemistrysteps.commasterorganicchemistry.com This method traditionally involves the N-alkylation of potassium phthalimide (B116566) with an alkyl halide, followed by the liberation of the primary amine, often using hydrazine (B178648) (the Ing-Manske procedure). wikipedia.orgnrochemistry.com
Chemical Reactivity and Derivatization Strategies of N Cyclopentylpiperidin 4 Amine
Acid-Base Chemistry and Salt Formation in Chemical Processes
N-cyclopentylpiperidin-4-amine possesses two basic nitrogen atoms: a primary amine at the 4-position of the piperidine (B6355638) ring and a tertiary amine within the piperidine ring itself. This dual basicity is a defining feature of its chemical behavior.
Like other aliphatic amines, both nitrogen centers can accept a proton from an acid to form ammonium (B1175870) salts. lumenlearning.com The basicity of these nitrogens can be quantified by the pKa of their respective conjugate acids. For simple alkylammonium ions, pKa values are typically in the range of 10-11. alfa-chemistry.com The tertiary amine of the piperidine ring is expected to have a pKa in this range. For instance, the pKa of the conjugate acid of piperidine is 11.12. The primary amino group is also basic, and while its pKa might be slightly lower, it is still a strong base. For comparison, piperazine, which has two secondary amino groups, exhibits two distinct pKa values for its conjugate acids, approximately 9.7 and 5.3 at 298 K. uregina.ca This suggests that this compound will also have two pKa values, reflecting the stepwise protonation of its two basic sites.
This basicity is crucial in chemical processes, as it allows for the formation of various salts. Treatment with mineral acids like hydrochloric acid (HCl) or hydrobromic acid (HBr) readily converts the amine to its corresponding ammonium salt. lumenlearning.com For example, the formation of hydrochloride salts is a common strategy to improve the solubility and stability of amine-containing compounds, facilitating their handling, formulation, and purification. The formation of a dihydrochloride (B599025) salt is possible, where both nitrogen atoms are protonated.
Table 1: Predicted Acid-Base Properties of this compound
| Basic Center | Type | Predicted pKa of Conjugate Acid | Common Salt Forms |
| Piperidine Nitrogen | Tertiary Amine | ~10-11 | Hydrochloride, Hydrobromide, Sulfate |
| 4-Amino Group | Primary Amine | ~9-10.5 | Hydrochloride, Hydrobromide, Sulfate |
Acylation Reactions to Amide Derivatives
The primary amino group of this compound is a potent nucleophile and readily undergoes acylation reactions to form stable amide derivatives. This is one of the most common derivatization strategies for this compound.
The acylation can be achieved using various acylating agents:
Acyl Halides: Reaction with acyl chlorides (or bromides) is a rapid and often high-yielding method for amide formation. lumenlearning.comchemguide.co.uk The reaction proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.uk Typically, an excess of the starting amine or an auxiliary base (like pyridine (B92270) or triethylamine) is used to neutralize the hydrogen halide byproduct. chemistrysteps.com
Acid Anhydrides: Similar to acyl halides, acid anhydrides react with the primary amine to form amides, with a carboxylic acid as the byproduct.
Carboxylic Acids: Direct condensation of a carboxylic acid with the amine to form an amide requires harsh conditions (high temperatures) to drive off water. sci-hub.se More commonly, the reaction is facilitated by coupling agents that activate the carboxylic acid. Popular coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt). Alternatively, carboxylic acids can be activated with reagents like thionyl chloride (SOCl2) or titanium tetrachloride (TiCl4) in a one-pot procedure. nih.govrsc.org
These reactions are highly versatile, allowing for the introduction of a wide array of functionalities onto the molecule through the acyl group.
Table 2: Examples of Acylation Reactions
| Acylating Agent | Reagents/Conditions | Product Type |
| Acetyl Chloride | Pyridine or excess amine | N-acetyl derivative |
| Benzoic Acid | EDCI, HOBt, DMF | N-benzoyl derivative |
| Acetic Anhydride (B1165640) | Room Temperature | N-acetyl derivative |
| Carboxylic Acid | TiCl4, Pyridine, 85 °C | N-acyl derivative |
| Carboxylic Acid | SOCl2, One-pot | N-acyl derivative |
Formation of Imines and Enamines with Carbonyl Compounds
The primary amino group of this compound reacts with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.org This reaction is a cornerstone of carbonyl chemistry and provides a route to C=N double bond-containing derivatives.
The reaction mechanism involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. youtube.comyoutube.com Under mildly acidic conditions (typically pH 4-5), the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). libretexts.orglibretexts.org Subsequent elimination of water and deprotonation of the nitrogen results in the formation of the imine. youtube.comchemistrysteps.com The reaction is reversible and can be driven to completion by removing the water formed, for example, by azeotropic distillation. masterorganicchemistry.com
It is important to note that only the primary amine reacts to form a stable imine. The tertiary piperidine nitrogen lacks the necessary protons for the elimination step to form a C=N bond. While secondary amines react with carbonyl compounds to form enamines, this pathway is not available for the primary amino group of the title compound. libretexts.orgwikipedia.org
Table 3: Imine Formation with Carbonyl Compounds
| Carbonyl Compound | Conditions | Product |
| Benzaldehyde | Mild acid (e.g., acetic acid), removal of H2O | N-(benzylidene)-N-cyclopentylpiperidin-4-amine |
| Acetone | Mild acid, removal of H2O | N-(propan-2-ylidene)-N-cyclopentylpiperidin-4-amine |
| Cyclohexanone | Mild acid, removal of H2O | N-(cyclohexylidene)-N-cyclopentylpiperidin-4-amine |
Synthesis of Quaternary Ammonium Species
The tertiary nitrogen atom within the piperidine ring of this compound can be alkylated to form a quaternary ammonium salt. This transformation, known as the Menschutkin reaction, involves the treatment of the tertiary amine with an alkyl halide. nih.gov
The Menschutkin reaction is a classic SN2 nucleophilic substitution. nih.gov The lone pair of electrons on the tertiary nitrogen acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. The rate of reaction is influenced by several factors:
Alkyl Halide: The reactivity follows the order R-I > R-Br > R-Cl. Benzylic, allylic, and α-carbonyl alkyl halides are particularly effective alkylating agents. nih.gov
Solvent: Polar aprotic solvents are generally favored as they can solvate the ions formed. nih.gov
Steric Hindrance: While the piperidine nitrogen is sterically accessible, very bulky alkyl halides may react more slowly.
This reaction provides a straightforward method to introduce a permanent positive charge onto the piperidine nitrogen and to append a variety of alkyl groups, thereby modifying the steric and electronic properties of the molecule.
Table 4: Quaternization of the Piperidine Nitrogen
| Alkylating Agent | Typical Solvent | Product |
| Methyl Iodide (CH3I) | Acetonitrile (B52724) | N-cyclopentyl-N-methyl-4-aminopiperidinium iodide |
| Benzyl Bromide (BnBr) | Ethanol | N-benzyl-N-cyclopentyl-4-aminopiperidinium bromide |
| Ethyl Bromoacetate | DMF | N-(ethoxycarbonylmethyl)-N-cyclopentyl-4-aminopiperidinium bromide |
Regioselective Functionalization of the Piperidine and Cyclopentyl Rings
Direct functionalization of the C-H bonds of the piperidine and cyclopentyl rings represents a more advanced strategy for derivatization, enabling modifications without altering the existing amino groups. Achieving regioselectivity is the primary challenge.
Piperidine Ring Functionalization: Modern synthetic methods allow for the selective functionalization of C-H bonds at various positions on the piperidine ring, typically relying on transition-metal catalysis. beilstein-journals.org The strategy often involves the use of a directing group (DG) attached to the piperidine nitrogen. rsc.orgsnnu.edu.cn Although this compound does not have a removable directing group, these principles illustrate potential pathways if the primary amine is first protected and the cyclopentyl group is replaced with a suitable DG.
α-Functionalization (C2 and C6): The C-H bonds adjacent to the nitrogen are activated and can be functionalized through various methods, including lithiation followed by reaction with an electrophile.
β- and γ-Functionalization (C3, C5, and C4): Functionalizing positions remote from the nitrogen is more challenging. Palladium-catalyzed C-H activation has emerged as a powerful tool. rsc.org For example, transannular C-H functionalization can target the C4 position by leveraging the conformation of the ring. beilstein-journals.org The regioselectivity (e.g., C2 vs. C3 vs. C4) can be controlled by the choice of catalyst (e.g., Rhodium, Palladium) and the nature of the N-substituent (directing group). nih.govresearchgate.net
Cyclopentyl Ring Functionalization: Similar to the piperidine ring, the C-H bonds of the cyclopentyl group can be functionalized via transition-metal-catalyzed C-H activation. The N-piperidyl group itself can act as a directing group, guiding a metal catalyst to a specific C-H bond on the cyclopentyl ring, typically favoring the formation of a five-membered metallacycle intermediate. This would likely lead to functionalization at the C2 position of the cyclopentyl ring. The development of catalysts and ligands continues to expand the scope and predictability of such reactions. researchgate.net
These advanced strategies, while often requiring multi-step sequences and specialized catalysts, open the door to a vast chemical space for novel derivatives of this compound.
Computational Chemistry and Molecular Modeling Studies of N Cyclopentylpiperidin 4 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing insights into its electronic structure and conformational preferences. For N-cyclopentylpiperidin-4-amine, these calculations can elucidate the distribution of electrons and the relative energies of different spatial arrangements of the atoms.
Electronic Structure Characterization
The electronic structure of this compound can be characterized using methods like Density Functional Theory (DFT). These calculations provide information on molecular orbitals, charge distribution, and electrostatic potential, which are crucial for understanding the molecule's reactivity and intermolecular interactions.
Key electronic properties of this compound, predicted from DFT calculations on analogous structures, would include the localization of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is typically associated with the lone pair of electrons on the nitrogen atoms, making these sites nucleophilic and prone to protonation or interaction with electron-deficient centers. The LUMO would be distributed across the sigma bonds of the molecule. The energy difference between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and stability.
The electrostatic potential surface would likely show negative potential around the two nitrogen atoms, indicating their role as hydrogen bond acceptors. The hydrogen atom on the primary amine would exhibit a positive potential, making it a hydrogen bond donor.
Table 1: Predicted Electronic Properties of this compound
| Property | Predicted Value/Characteristic |
| HOMO Energy | Relatively high, localized on nitrogen atoms |
| LUMO Energy | Significantly higher than HOMO |
| HOMO-LUMO Gap | Indicative of a stable, saturated compound |
| Dipole Moment | Non-zero, due to the presence of heteroatoms |
| Electrostatic Potential | Negative potential around N atoms, positive around amine H |
Conformational Analysis and Energy Minima
The conformational landscape of this compound is primarily determined by the piperidine (B6355638) ring, which typically adopts a chair conformation to minimize steric strain. wikipedia.org The cyclopentyl and amine substituents on the piperidine ring can exist in either axial or equatorial positions.
Quantum chemical calculations can be used to determine the relative energies of these different conformers. For the piperidine ring, the chair conformation is the most stable. ias.ac.in The N-cyclopentyl group and the 4-amine group can be arranged in several ways, leading to different diastereomers (cis and trans) and within each, different conformers.
Chair Conformation: The piperidine ring is expected to exist predominantly in a chair conformation. ias.ac.in
Substituent Positions: The large N-cyclopentyl group is likely to preferentially occupy the equatorial position to minimize steric hindrance (A-value). The 4-amine group's preference for an equatorial or axial position would be more balanced. nih.gov In some N-substituted piperidines, the axial conformer can be stabilized by specific intramolecular interactions. nih.gov However, in the absence of such interactions, the equatorial position is generally favored for substituents to avoid 1,3-diaxial interactions.
A potential energy surface scan of the key dihedral angles would reveal the energy barriers between different conformations and identify the global minimum energy structure.
Table 2: Predicted Relative Energies of this compound Conformers
| Conformer (Substituent Positions) | Predicted Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
| N-cyclopentyl (equatorial), 4-amine (equatorial) | 0.00 (most stable) | High |
| N-cyclopentyl (equatorial), 4-amine (axial) | > 0.5 | Moderate |
| N-cyclopentyl (axial), 4-amine (equatorial) | Higher | Low |
| N-cyclopentyl (axial), 4-amine (axial) | Highest | Very Low |
Molecular Dynamics Simulations for Conformational Dynamics
Molecular dynamics (MD) simulations provide a powerful tool to study the time-dependent behavior of molecules, offering insights into their conformational dynamics in a simulated biological environment (e.g., in water). An MD simulation of this compound would reveal how the molecule explores its conformational space over time.
A typical MD simulation would show the piperidine ring maintaining its chair conformation, with rapid puckering and flexing. The cyclopentyl ring would also exhibit its own dynamics, likely undergoing pseudorotation. The bond connecting the cyclopentyl group to the piperidine nitrogen and the C-N bonds of the piperidine ring would show rotational and vibrational motions.
Analysis of the MD trajectory would allow for the calculation of various properties, such as the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. The simulations would likely confirm the preference for the equatorial positioning of the bulky N-cyclopentyl group. Furthermore, the dynamics of the 4-amine group could be observed, including its rotation and potential to form transient intramolecular hydrogen bonds.
Molecular Recognition and Binding Mode Prediction
Understanding how this compound interacts with biological targets is a key application of molecular modeling. Docking and the analysis of non-covalent interactions are central to predicting its binding mode and affinity.
Ligand-Target Docking Methodologies
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For this compound, this would involve docking the molecule into the active site of a target protein. The process typically involves:
Preparation of the Receptor and Ligand: This includes adding hydrogen atoms, assigning partial charges, and defining the binding site on the receptor. The ligand's 3D structure is also prepared, often considering multiple low-energy conformations.
Sampling of Ligand Orientations: A docking algorithm systematically explores different positions and orientations (poses) of the ligand within the binding site.
Scoring: Each pose is evaluated using a scoring function that estimates the binding affinity. The poses with the best scores are then analyzed.
Docking studies on analogous piperidin-4-amine derivatives have shown their ability to fit into the binding pockets of various receptors, often with the piperidine ring making key interactions. tandfonline.comresearchgate.net The protonated form of the amine groups is often crucial for forming strong electrostatic interactions with acidic residues in the receptor. nih.gov
Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts)
The binding of this compound to a biological target would be governed by a network of non-covalent interactions. Based on its structure, the following interactions are likely to be important:
Hydrogen Bonding: The primary amine group at the 4-position is a potent hydrogen bond donor and acceptor. The nitrogen atom of the piperidine ring can also act as a hydrogen bond acceptor. These groups can form crucial hydrogen bonds with polar residues in a protein's active site. nih.gov
Electrostatic Interactions: If the amine groups become protonated at physiological pH, they can form strong salt bridges with negatively charged residues like aspartate and glutamate (B1630785) in the receptor. nih.gov
Table 3: Potential Non-Covalent Interactions of this compound in a Binding Site
| Interaction Type | Molecular Feature Involved | Potential Interacting Partner (Amino Acid Residues) |
| Hydrogen Bond (Donor) | -NH2 group | Asp, Glu, Ser, Thr, Asn, Gln, backbone carbonyls |
| Hydrogen Bond (Acceptor) | -NH2 group, piperidine N | Ser, Thr, Asn, Gln, His, backbone amides |
| Hydrophobic Interactions | Cyclopentyl ring, piperidine CH2 groups | Ala, Val, Leu, Ile, Phe, Trp, Pro, Met |
| Electrostatic Interactions | Protonated amine groups (-NH3+, >NH2+) | Asp, Glu |
N Cyclopentylpiperidin 4 Amine As a Scaffold in Chemical Research and Development
Building Block in Organic Synthesis of Complex Molecular Architectures
The N-cyclopentylpiperidin-4-amine framework is a valuable starting material, or building block, for the synthesis of more elaborate chemical structures. cymitquimica.comsigmaaldrich.comenamine.net Its bifunctional nature, possessing both a secondary amine within the piperidine (B6355638) ring and a primary amine at the 4-position (or a derivative thereof), allows for sequential and site-selective reactions to build molecular complexity. nih.govresearchgate.net The piperidine skeleton is a privileged structure in medicinal chemistry, known to favorably influence the properties of bioactive molecules. researchgate.netekb.eg
A key application of this scaffold is in the construction of novel heterocyclic compounds. For instance, derivatives of this compound have been utilized in multi-component reactions to create complex molecules with potential biological activity. One study detailed a one-pot, three-component reaction involving an alicyclic amine (like a piperidine derivative), a cyclic ketone, and a highly electrophilic 4-azidoquinolin-2(1H)-one to synthesize a series of novel amidines. This reaction proceeds without the need for a catalyst and demonstrates the utility of the piperidine-based scaffold in generating structurally diverse molecular libraries.
The resulting complex molecules, incorporating the N-cyclopentylpiperidine moiety, can be further evaluated for various applications, including as potential therapeutic agents. The inherent structural features of the this compound—the rigid yet conformationally flexible piperidine chair and the hydrophobic cyclopentyl group—are integrated into the final, more complex architecture. iucr.org
Table 1: Examples of Complex Molecules Synthesized from Piperidine-based Scaffolds This table is illustrative and based on syntheses involving similar piperidine building blocks.
| Starting Piperidine Derivative | Reagents | Resulting Molecular Architecture | Potential Application Area |
|---|---|---|---|
| 4-Piperidone hydrochloride | 1-phenethyl bromide, Propionyl chloride, Aniline (B41778) | Fentanyl | Analgesic |
| Piperidine | 4-azido-quinolin-2(1H)-one, Cyclohexanone | (E)-4-((Cyclohexyl(piperidin-1-yl)methylene)amino)quinolin-2(1H)-one | Antiproliferative |
| 4-(piperidin-1-yl) benzaldehyde | (2,4-dinitrophenyl) hydrazine (B178648) | (E)-1-(4-((2-(2,4-Dinitrophenyl)hydrazono)methyl)phenyl)piperidine | Molecular Recognition |
Design Element in Ligands for Catalysis
Chiral ligands incorporating piperidine rings have been developed for asymmetric catalysis, a field focused on synthesizing specific enantiomers of a chiral molecule. For example, C2-symmetric piperidine rings have been incorporated into P,N-bidentate ligands for enantioselective gold-catalyzed cyclopropanation reactions. nih.gov In such systems, the piperidine unit helps to create a well-defined and rigid chiral environment around the metal center, which is essential for achieving high levels of enantioselectivity.
Furthermore, piperidine derivatives can be incorporated into larger ligand frameworks for various cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann couplings, which are powerful methods for forming carbon-nitrogen bonds. tandfonline.com In these applications, the piperidine moiety can enhance ligand stability and solubility, and its nitrogen atom can participate in the catalytic cycle, for instance, by influencing the reductive elimination step. uniroma1.it The specific substitution, such as the N-cyclopentyl group, provides a distinct steric profile that can be fine-tuned to optimize catalytic performance for a given substrate.
Table 2: Piperidine-Containing Ligands in Catalysis This table presents examples of catalytic systems where piperidine-based ligands are employed.
| Catalyst System | Ligand Type | Reaction Type | Role of Piperidine Moiety |
|---|---|---|---|
| Gold(I) Complex | Chiral P,N-Bidentate Ligand | Asymmetric Cyclopropanation | Provides a C2-symmetric chiral environment. nih.gov |
| Palladium(0) Complex | Pyridine-Oxazoline Ligand | Enantioselective Oxidative Amination | Part of a novel ligand for palladium catalysis. nih.gov |
| Copper(I) Iodide | Myo-inositol | Ullmann C-N Coupling | The substrate being coupled via its piperidine nitrogen. tandfonline.com |
| Ruthenium(II) Complex | Substituted Piperidine | Nucleophilic Aromatic Substitution | Acts as the nucleophile in Ru-catalyzed N-arylation. tandfonline.com |
Component in Supramolecular Assemblies
Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. psu.edu The structural features of this compound make it a promising candidate for incorporation into such assemblies.
The molecule possesses key features for directing self-assembly:
Hydrogen Bonding: The secondary amine within the piperidine ring and the primary amine at the 4-position are capable of acting as hydrogen bond donors, while the nitrogen atoms themselves can act as hydrogen bond acceptors. ed.ac.ukresearchgate.netacademicjournals.org These directional interactions are fundamental to building ordered supramolecular structures. ed.ac.uknih.gov
Hydrophobic Effects: The cyclopentyl group provides a significant hydrophobic component, which can drive aggregation in aqueous environments to minimize contact with water molecules.
Defined Geometry: The piperidine ring typically adopts a stable chair conformation, providing a predictable geometric shape to the building block. ed.ac.uk
While specific research detailing the self-assembly of this compound itself is not prominent, the principles are well-established with similar molecules. For example, simple piperidine has been shown to form hydrogen-bonded chains in the solid state. ed.ac.uk More complex piperidine derivatives have been studied as structure-directing agents in the synthesis of porous materials like molecular sieves, where the size and shape of the organic cation guide the formation of the inorganic framework. nih.gov In other systems, piperidinium (B107235) units have been used to form hydrogen bonds with host molecules like calixarenes or to create extended 2D architectures through interactions with metal-coordinated anions. researchgate.netrsc.org The interplay between hydrogen bonding and hydrophobic interactions in piperidine-containing polymers has also been shown to control their aggregation and solubility in response to temperature changes. acs.org
Therefore, the this compound scaffold possesses the necessary molecular information—hydrogen bonding sites and hydrophobic domains—to act as a component in the bottom-up construction of complex and functional supramolecular assemblies.
Advanced Spectroscopic and Structural Characterization Beyond Basic Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the solution-state structure and dynamics of molecules like N-cyclopentylpiperidin-4-amine. nih.gov The piperidine (B6355638) ring, similar to cyclohexane, preferentially adopts a chair conformation to minimize steric and torsional strain. wikipedia.org This gives rise to two primary chair conformers that can interconvert via a ring-flip process. In this compound, the substituents—the cyclopentyl group at the nitrogen (N1) and the amino group at the C4 position—can occupy either axial or equatorial positions.
The conformational equilibrium is influenced by the steric bulk of these substituents. Generally, bulky groups favor the equatorial position to reduce steric hindrance. Two-dimensional (2D) NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations between protons, allowing for the determination of their relative spatial proximity and thus the dominant conformation. nih.gov For instance, strong NOE signals between the axial protons at C2, C6 and C3, C5 would confirm a chair conformation. The coupling constants (³J values) between adjacent protons, determined from ¹H NMR spectra, are also diagnostic of their dihedral angles, further helping to distinguish between axial and equatorial orientations. mdpi.com
Detailed analysis of ¹H and ¹³C NMR spectra allows for the complete assignment of all proton and carbon signals. The chemical shifts are sensitive to the electronic environment and stereochemistry.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are representative chemical shift values based on analogous structures. Actual values may vary depending on the solvent and experimental conditions.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Piperidine H-2, H-6 (eq) | ~2.9 - 3.1 | ~52-54 |
| Piperidine H-2, H-6 (ax) | ~2.0 - 2.2 | ~52-54 |
| Piperidine H-3, H-5 (eq) | ~1.8 - 2.0 | ~30-32 |
| Piperidine H-3, H-5 (ax) | ~1.2 - 1.4 | ~30-32 |
| Piperidine H-4 (ax) | ~2.5 - 2.7 | ~50-52 |
| Cyclopentyl H-1' | ~2.4 - 2.6 | ~65-67 |
| Cyclopentyl H-2', H-5' | ~1.7 - 1.9 | ~30-32 |
| Cyclopentyl H-3', H-4' | ~1.4 - 1.6 | ~23-25 |
| Amine (-NH₂) | Broad singlet, variable | N/A |
Mass Spectrometry for Elucidating Reaction Pathways
Mass spectrometry (MS) is an essential technique for determining the molecular weight of this compound and for elucidating its fragmentation pathways under ionization. nih.gov Techniques like Electrospray Ionization (ESI) or Electron Impact (EI) are used to generate molecular ions, which then undergo fragmentation. nih.govarkat-usa.org The analysis of these fragment ions provides a "fingerprint" of the molecule's structure.
For this compound, the protonated molecule [M+H]⁺ would be the parent ion in ESI-MS. The fragmentation of piperidine derivatives is often characterized by specific cleavage patterns. nih.gov Key fragmentation pathways for this compound would likely include:
Alpha-cleavage: The cleavage of the C-C bonds adjacent to the nitrogen atom in the piperidine ring is a common pathway for amines. This can lead to the opening of the ring and the formation of stable radical cations.
Loss of the Cyclopentyl Group: Cleavage of the N-C bond connecting the cyclopentyl group to the piperidine nitrogen would result in a significant fragment ion corresponding to the piperidin-4-amine cation.
Ring Fragmentation: The piperidine ring itself can fragment through various pathways, often involving the loss of small neutral molecules like ethene or propene, leading to a series of characteristic smaller ions. nih.gov
These fragmentation patterns are valuable for identifying the compound in complex mixtures and for confirming the connectivity of its structure.
Table 2: Plausible Mass Spectrometry Fragmentation for [this compound+H]⁺ (Note: The m/z values correspond to the monoisotopic mass of the most likely fragment ions.)
| Proposed Fragment Ion | m/z (Mass/Charge Ratio) | Plausible Neutral Loss |
| [M+H]⁺ | 169.17 | N/A |
| [M-C₅H₉]⁺ | 100.10 | Cyclopentyl radical |
| [M-NH₃]⁺ | 152.16 | Ammonia (B1221849) |
| Ring-opened fragments | Various | C₂H₄, C₃H₆ |
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. d-nb.infoijpca.org This technique provides atomic-resolution data on bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and revealing its solid-state conformation. nih.gov
For this compound, a single-crystal X-ray diffraction study would reveal the exact conformation of the piperidine and cyclopentyl rings. It is highly probable that the piperidine ring would adopt a chair conformation in the crystal lattice. ebi.ac.uk The analysis would also show whether the cyclopentyl and amino groups are in equatorial or axial positions.
Table 3: Representative Crystallographic Data for a Piperidine Derivative (Note: This table presents typical parameters that would be obtained from an X-ray crystallographic analysis of a compound like this compound. Specific values can only be determined through experimental analysis.)
| Parameter | Description | Typical Value/Information |
| Crystal System | The symmetry system of the unit cell. | Monoclinic or Orthorhombic |
| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |
| a, b, c (Å) | Dimensions of the unit cell axes. | e.g., a=8.5, b=10.2, c=12.1 |
| α, β, γ (°) | Angles between the unit cell axes. | e.g., α=90, β=98.5, γ=90 |
| Volume (ų) | The volume of the unit cell. | e.g., 1030 |
| Z | The number of molecules in the unit cell. | 4 |
| Bond Lengths (Å) | e.g., C-N, C-C bond distances. | C-N: ~1.47, C-C: ~1.53 |
| Bond Angles (°) | e.g., C-N-C, C-C-C bond angles. | ~109.5 - 112 |
| Hydrogen Bonds | Intermolecular donor-acceptor distances. | N-H···N (~2.9 - 3.2 Å) |
Future Research Directions and Unexplored Avenues for N Cyclopentylpiperidin 4 Amine
Development of Novel and Sustainable Synthetic Routes
The pursuit of environmentally benign and efficient chemical syntheses is a cornerstone of modern chemistry. Future research on N-cyclopentylpiperidin-4-amine should prioritize the development of novel and sustainable synthetic routes that adhere to the principles of green chemistry.
Current synthetic approaches to substituted piperidines often rely on multi-step procedures that may involve hazardous reagents and generate significant waste. Emerging sustainable methodologies, however, offer promising alternatives.
Biocatalysis: The use of enzymes in organic synthesis offers high selectivity under mild reaction conditions. Future investigations could explore the use of transaminases for the asymmetric synthesis of a chiral precursor to this compound. A potential biocatalytic route could involve the enzymatic amination of a suitable piperidone precursor, leading to an enantiomerically enriched 4-aminopiperidine (B84694) derivative.
One-Pot Syntheses: Combining multiple reaction steps into a single, continuous process, known as a one-pot synthesis, can significantly improve efficiency and reduce waste. A future sustainable approach to this compound could involve a one-pot reductive amination of N-cyclopentyl-4-piperidone with an ammonia (B1221849) source, followed by in-situ purification.
Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and scalability. The synthesis of this compound could be adapted to a flow process, potentially enabling higher yields and purity in a shorter reaction time. An example of a continuous flow protocol has been successfully developed for the synthesis of functionalized piperidines, demonstrating the potential of this technology.
Green Solvents: The replacement of volatile and toxic organic solvents with greener alternatives, such as water or bio-based solvents, is a key aspect of sustainable chemistry. Research into aqueous-based synthetic routes for this compound and its precursors could drastically reduce the environmental impact of its production.
| Sustainable Synthetic Strategy | Potential Advantages | Key Research Focus |
| Biocatalysis | High enantioselectivity, mild conditions, reduced byproducts. | Identification and engineering of suitable transaminases or other enzymes. |
| One-Pot Synthesis | Increased efficiency, reduced waste and purification steps. | Optimization of reaction conditions for sequential transformations. |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Development of a continuous flow reactor setup for the key synthetic steps. |
| Green Solvents | Reduced environmental impact and improved safety. | Exploration of reaction compatibility and solubility in aqueous or bio-derived media. |
Integration into Advanced Catalytic Systems
The structural features of this compound, particularly the presence of two nitrogen atoms with differing steric and electronic environments, make it an intriguing candidate for applications in catalysis, both as a ligand for transition metals and as an organocatalyst.
Ligand for Transition Metal Catalysis: The secondary amine and the piperidine (B6355638) nitrogen of this compound could potentially act as a bidentate ligand, coordinating to a metal center to form a stable chelate complex. The steric bulk of the N-cyclopentyl group could influence the coordination geometry and the catalytic activity of the resulting metal complex. Future research could focus on the synthesis and characterization of transition metal complexes of this compound and their evaluation in various catalytic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The coordination chemistry of piperidine derivatives with metals like zinc has been explored, demonstrating their potential in catalytic applications such as the formation of amidines.
Organocatalysis: The secondary amine moiety of this compound could participate in various organocatalytic reactions, such as Michael additions, aldol (B89426) reactions, and Mannich reactions. The chiral nature of the piperidine ring, if synthesized in an enantiomerically pure form, could be exploited for asymmetric organocatalysis. The N-cyclopentyl group would likely play a crucial role in defining the steric environment around the catalytic site, potentially influencing the stereochemical outcome of the reaction.
| Catalytic Application | Potential Role of this compound | Unexplored Avenues |
| Transition Metal Ligand | Bidentate N,N'-donor ligand, steric control from the N-cyclopentyl group. | Synthesis of novel metal complexes and their application in asymmetric catalysis. |
| Organocatalysis | Secondary amine catalyst for various C-C and C-N bond-forming reactions. | Exploration of its potential in asymmetric catalysis and cascade reactions. |
| Photoredox Catalysis | Potential as a sacrificial electron donor or as a ligand in photocatalytic systems. | Investigation of its redox properties and its role in light-driven chemical transformations. |
Advanced Computational Methodologies for Predicting Reactivity and Selectivity
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby accelerating the discovery and optimization of new chemical entities and processes. The application of advanced computational methodologies to this compound can provide valuable insights into its reactivity and guide future experimental work.
Density Functional Theory (DFT): DFT calculations can be employed to investigate the electronic structure, molecular orbitals (HOMO-LUMO), and reactivity descriptors of this compound. researchgate.net Such studies can help in predicting its nucleophilicity, electrophilicity, and potential sites of reaction. Furthermore, DFT can be used to model the transition states of reactions involving this compound, providing a deeper understanding of the reaction mechanisms and the factors controlling selectivity.
Molecular Dynamics (MD) Simulations: MD simulations can be used to explore the conformational landscape of this compound and its interactions with other molecules, such as solvents, reactants, or biological targets. nih.gov This can be particularly useful in understanding its behavior in solution and in predicting its binding affinity to proteins or other macromolecules.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. tandfonline.comnih.govresearchgate.net By synthesizing and testing a library of derivatives of this compound, QSAR models could be developed to predict the properties of new, unsynthesized analogs, thereby guiding the design of molecules with desired characteristics.
| Computational Method | Predicted Properties | Potential Impact on Research |
| Density Functional Theory (DFT) | Electronic structure, reactivity indices, reaction mechanisms. | Rational design of catalysts and prediction of reaction outcomes. |
| Molecular Dynamics (MD) Simulations | Conformational preferences, intermolecular interactions, binding modes. | Understanding solution-phase behavior and guiding drug design. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structure with activity or reactivity. | In silico screening of virtual libraries and prioritization of synthetic targets. |
Q & A
Q. What are the key considerations for optimizing the synthesis of N-cyclopentylpiperidin-4-amine to achieve high yield and purity?
The synthesis typically involves multi-step reactions requiring precise control of parameters such as temperature, solvent choice, and catalyst type. For example, alkylation of precursor amines with cyclopentyl halides under basic conditions (e.g., potassium carbonate in acetonitrile) enhances reaction efficiency. Multi-step purification via column chromatography and recrystallization is recommended to achieve >95% purity. Monitoring reaction progress with TLC or HPLC ensures intermediate quality, while optimizing stoichiometry minimizes byproducts .
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the piperidine ring and cyclopentyl substituents. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and formula, while Infrared (IR) spectroscopy identifies functional groups like amines. Purity assessment via HPLC with UV detection at 254 nm is standard. For stereochemical resolution, X-ray crystallography may be employed if crystalline forms are obtainable .
Q. How can researchers ensure reproducibility in biological assays involving this compound?
Standardize protocols using validated cell models (e.g., HEK293 for receptor binding) and include positive controls (e.g., known kinase inhibitors). Use dose-response curves (0.1–100 μM) with triplicate experiments to assess biological activity. Maintain consistent pH (7.4), temperature (37°C), and solvent concentration (≤0.1% DMSO) across assays. Pre-treat compounds to remove endotoxins if testing in immune-related models .
Advanced Research Questions
Q. How can contradictions in reported biological activities of this compound across studies be methodologically resolved?
Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentration ranges). Address this by cross-validating results in orthogonal assays (e.g., fluorescence-based kinase inhibition vs. Western blot phosphorylation analysis). Perform comparative meta-analysis of IC50 values under standardized conditions. Use knockout models (e.g., CRISPR-edited cells lacking target receptors) to confirm specificity .
Q. What strategies optimize regioselectivity in substitution reactions involving this compound?
Regioselectivity is solvent- and temperature-dependent. Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution at the 4-position of the piperidine ring. Lower temperatures (0–5°C) reduce side reactions during alkylation. Kinetic studies via ¹H NMR tracking at 15-minute intervals can map reaction pathways. Bulky leaving groups (e.g., tosylates) direct substitution to less hindered sites .
Q. How should structure-activity relationship (SAR) studies for this compound analogs be designed?
Systematically modify the cyclopentyl, piperidine, and amine moieties via stepwise alkylation or acylation. Test analogs in parallel assays (e.g., kinase inhibition, cytotoxicity) using consistent protocols. Apply multivariate analysis to correlate structural features (e.g., LogP, steric bulk) with activity. Co-crystallization with target proteins (e.g., CDK2) provides atomic-level SAR insights. For conflicting data, use free-energy perturbation (FEP) simulations to predict binding affinities .
Q. What methodological approaches are recommended for studying this compound's interaction with kinase targets?
Employ fluorescence-based kinase inhibition assays using recombinant enzymes (e.g., EGFR, VEGFR). Pre-incubate the compound (1–50 μM) with kinases for 30 minutes before adding ATP and substrate. Measure phosphorylation via ELISA or Western blot. Surface Plasmon Resonance (SPR) determines binding kinetics (ka/kd). Molecular docking simulations (AutoDock Vina) predict binding modes, validated by mutagenesis studies on key residues (e.g., Lys721 in EGFR) .
Data Analysis and Experimental Design
Q. How can computational modeling enhance the design of this compound derivatives with improved pharmacokinetic properties?
Use molecular dynamics (MD) simulations to assess blood-brain barrier permeability (e.g., via logBB calculations). Predict metabolic stability using cytochrome P450 docking (e.g., CYP3A4). Apply quantitative structure-property relationship (QSPR) models to optimize solubility (LogS) and bioavailability. Validate predictions with in vitro hepatocyte clearance assays .
Q. What statistical methods are appropriate for analyzing dose-dependent toxicity data in this compound studies?
Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves for LD50/LC50 calculations. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For time-dependent toxicity, employ Kaplan-Meier survival analysis. Bootstrap resampling (1,000 iterations) enhances confidence intervals in small-sample studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
